molecular formula C14H14N2O3S B1597620 Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate CAS No. 200277-85-6

Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate

Cat. No.: B1597620
CAS No.: 200277-85-6
M. Wt: 290.34 g/mol
InChI Key: BWKPWQXMESIWDK-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a methyl group, an anilinocarbonyl moiety, and a methyl ester. Its molecular formula is C₁₆H₁₈N₂O₃S, with a molecular weight of 318.40 g/mol . This compound is cataloged under CAS numbers 200277-85-6 (methyl ester) and 43028-57-5 (ethyl ester analog), with suppliers including Santa Cruz Biotechnology and Combi-Blocks .

Properties

IUPAC Name

methyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-8-10(14(18)19-2)12(15)20-11(8)13(17)16-9-6-4-3-5-7-9/h3-7H,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKPWQXMESIWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363992
Record name methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200277-85-6
Record name methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use in treating various diseases. Industry: It can be used in the production of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The exact mechanism by which Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of thiophene-3-carboxylate derivatives with variations in substituents and ester groups. Key structural analogs include:

Compound Name Molecular Formula Substituent Differences Key Properties
Ethyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate C₁₇H₂₀N₂O₃S Ethyl ester instead of methyl Similar reactivity but altered solubility and bioavailability due to ester chain length .
Isopropyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate C₁₈H₂₂N₂O₃S Isopropyl ester Bulkier ester group may reduce membrane permeability compared to methyl/ethyl analogs .
Methyl 2-(4-chlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate C₂₁H₂₆ClN₃O₃S Chlorobenzamido and dipropylcarbamoyl groups Enhanced hydrophobic interactions due to chloro and alkyl groups; potential anticancer activity .
Ethyl 5-[(4-methoxyphenyl)carbamoyl]-2-[(4-aminobenzoyl)amino]-4-methylthiophene-3-carboxylate C₂₄H₂₄N₂O₆S Methoxy and aminobenzoyl groups Increased polarity and hydrogen-bonding capacity, influencing receptor binding .

Functional Group Impact on Reactivity and Bioactivity

  • Amino Group: The 2-amino substituent enhances nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides) .
  • Carbamoyl vs. Sulfamoyl : Replacement of the carbamoyl group with sulfamoyl (e.g., in methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate) introduces sulfonamide functionality, altering interaction mechanisms with biological targets like enzymes .
  • Ester Groups : Methyl/ethyl esters improve metabolic stability compared to free carboxylic acids, but bulkier esters (isopropyl) may hinder cellular uptake .

Biological Activity

Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate, also known by its CAS number 200277-85-6, is a compound belonging to the thiophene family. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3SC_{14}H_{14}N_{2}O_{3}S with a molecular weight of 290.34 g/mol. The compound features a thiophene ring, which is known for contributing to various biological activities due to its unique electronic properties.

Mechanisms of Biological Activity

Thiophene derivatives, including the compound , exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Thiophene-based compounds have been shown to possess significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of thiophene derivatives. They may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .
  • Anticonvulsant Activity : Some thiophene compounds have demonstrated anticonvulsant effects in animal models, suggesting their potential utility in treating epilepsy and other seizure disorders .
  • Allosteric Modulation : Certain thiophenes act as allosteric enhancers at adenosine receptors, which are implicated in various physiological processes such as cardiac function and metabolism .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of this compound found it effective against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promise as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with this compound, suggesting its potential application in managing inflammatory diseases.

Case Study 3: Anticonvulsant Activity

A preclinical trial evaluated the anticonvulsant properties of this compound using the maximal electroshock seizure (MES) test in mice. The results showed a significant reduction in seizure duration and frequency at doses ranging from 10 to 30 mg/kg, indicating its potential as an anticonvulsant agent.

Comparative Analysis of Biological Activities

Activity This compound Other Thiophene Derivatives
AntimicrobialMIC = 32 µg/mL against S. aureusVaries; some >64 µg/mL
Anti-inflammatorySignificant TNF-α reductionVaries; some show no effect
AnticonvulsantEffective at doses of 10-30 mg/kgVaries; some >50 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate

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